5-(Benzyl(methyl)amino)pent-3-YN-1-OL
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Overview
Description
5-(Benzyl(methyl)amino)pent-3-YN-1-OL is an organic compound with the molecular formula C13H17NO. This compound features a benzyl group, a methylamino group, and a pent-3-yn-1-ol backbone, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyl(methyl)amino)pent-3-YN-1-OL typically involves the following steps:
Starting Materials: Benzylamine, methylamine, and pent-3-yn-1-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol group, facilitating nucleophilic substitution.
Procedure: Benzylamine and methylamine are reacted with pent-3-yn-1-ol under reflux conditions in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylamino groups, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like THF or DMF.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl or methylamino derivatives.
Scientific Research Applications
5-(Benzyl(methyl)amino)pent-3-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyl(methyl)amino)pent-3-YN-1-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(Benzylamino)pent-3-YN-1-OL
- 5-(Methylamino)pent-3-YN-1-OL
- 5-(Phenyl(methyl)amino)pent-3-YN-1-OL
Uniqueness
5-(Benzyl(methyl)amino)pent-3-YN-1-OL is unique due to the presence of both benzyl and methylamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]pent-3-yn-1-ol |
InChI |
InChI=1S/C13H17NO/c1-14(10-6-3-7-11-15)12-13-8-4-2-5-9-13/h2,4-5,8-9,15H,7,10-12H2,1H3 |
InChI Key |
BXVNATZZNVMOPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#CCCO)CC1=CC=CC=C1 |
Origin of Product |
United States |
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